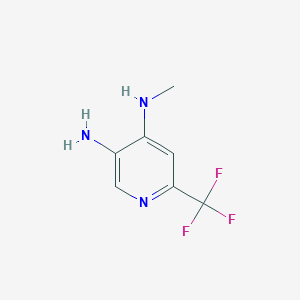
N4-methyl-6-(trifluoromethyl)pyridine-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-methyl-6-(trifluoromethyl)pyridine-3,4-diamine is a compound characterized by the presence of a trifluoromethyl group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the condensation reaction using a trifluoromethyl-containing building block . Another method involves the treatment of commercially available 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by reduction with palladium on carbon (Pd/C) in the presence of ammonium formate .
Industrial Production Methods
Industrial production of this compound often relies on the scalability of the synthetic routes mentioned above. The choice of method depends on the desired yield, purity, and cost-effectiveness. The direct fluorination method and the building-block method are commonly employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N4-methyl-6-(trifluoromethyl)pyridine-3,4-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like Pd/C and ammonium formate.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, Pd/C, and ammonium formate. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N4-methyl-6-(trifluoromethyl)pyridine-3,4-diamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N4-methyl-6-(trifluoromethyl)pyridine-3,4-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring contribute to its unique chemical properties, which can affect various biological processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylpyridine derivatives such as:
Uniqueness
N4-methyl-6-(trifluoromethyl)pyridine-3,4-diamine is unique due to the presence of both a methyl group and a trifluoromethyl group on the pyridine ring. This combination imparts distinctive chemical properties that are not found in other similar compounds .
Properties
CAS No. |
1700125-93-4 |
|---|---|
Molecular Formula |
C7H8F3N3 |
Molecular Weight |
191.15 g/mol |
IUPAC Name |
4-N-methyl-6-(trifluoromethyl)pyridine-3,4-diamine |
InChI |
InChI=1S/C7H8F3N3/c1-12-5-2-6(7(8,9)10)13-3-4(5)11/h2-3H,11H2,1H3,(H,12,13) |
InChI Key |
ITBDAZSILRHQQM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=NC=C1N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















